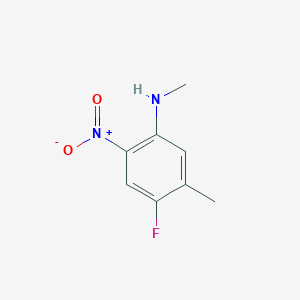
3-Methoxy-4-(trifluoromethyl)benzamide
Vue d'ensemble
Description
3-Methoxy-4-(trifluoromethyl)benzamide is a chemical compound with the linear formula C9H8F3NO2 . It has a molecular weight of 219.16 .
Molecular Structure Analysis
The InChI code for 3-Methoxy-4-(trifluoromethyl)benzamide is 1S/C9H8F3NO2/c1-15-7-3-2-5(8(13)14)4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Molecular Structure and Antioxidant Activity
- Molecular Structural Analysis : A study by Demir et al. (2015) explored the molecular structure of a closely related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide. This analysis included X-ray diffraction, IR spectroscopy, and DFT calculations, revealing insights into the compound's crystallization and electronic properties (Demir et al., 2015).
- Antioxidant Properties : The study also assessed the compound's antioxidant properties using DPPH free radical scavenging tests, providing insights relevant to the broader class of benzamides, which includes 3-Methoxy-4-(trifluoromethyl)benzamide (Demir et al., 2015).
Applications in Antidiabetic Research
- Antihyperglycemic Agents : Nomura et al. (1999) identified a benzamide derivative, structurally similar to 3-Methoxy-4-(trifluoromethyl)benzamide, as a potential antidiabetic agent. This underscores the potential of related benzamides in diabetes mellitus treatment (Nomura et al., 1999).
Antimicrobial Properties
- Antimicrobial Efficacy : Priya et al. (2006) synthesized a range of benzamide derivatives, including those structurally akin to 3-Methoxy-4-(trifluoromethyl)benzamide, and evaluated their antimicrobial properties. Several compounds showed significant antibacterial and antifungal activities (Priya et al., 2006).
Corrosion Inhibition Studies
- Corrosion Inhibition : Mishra et al. (2018) studied N-Phenyl-benzamide derivatives for their effect on mild steel corrosion. This research, relevant to 3-Methoxy-4-(trifluoromethyl)benzamide, highlights the potential applications in protecting materials against corrosion (Mishra et al., 2018).
Dopamine Receptor Antagonist Studies
- Neuroleptic Activities : Waterbeemd and Testa (1983) examined benzamide drugs, including those similar to 3-Methoxy-4-(trifluoromethyl)benzamide, as potential dopamine receptor antagonists. This points to possible applications in treating neurological disorders (Waterbeemd & Testa, 1983).
PET Imaging Agents in Neuroinflammation
- PET Tracers for Neuroinflammation : Jia et al. (2019) synthesized carbon-11-labeled sEH/PDE4 dual inhibitors, including compounds structurally related to 3-Methoxy-4-(trifluoromethyl)benzamide. These are potential PET tracers for imaging neuroinflammation, demonstrating the compound's utility in diagnostic imaging (Jia et al., 2019).
Mécanisme D'action
Target of Action
It’s known that this compound is considered hazardous and may cause respiratory irritation
Biochemical Pathways
It’s possible that the compound may influence pathways related to respiratory function, given its potential to cause respiratory irritation . .
Result of Action
The compound is known to cause skin and eye irritation, as well as respiratory irritation . These effects suggest that the compound may have an impact at the cellular level, potentially causing inflammation or other responses.
Action Environment
The action of 3-Methoxy-4-(trifluoromethyl)benzamide can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . This suggests that exposure to air and moisture could potentially affect the compound’s stability. Additionally, the compound should be handled with protective gloves and eye protection, indicating that direct contact could influence its efficacy .
Propriétés
IUPAC Name |
3-methoxy-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-7-4-5(8(13)14)2-3-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTJARUSYAWEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



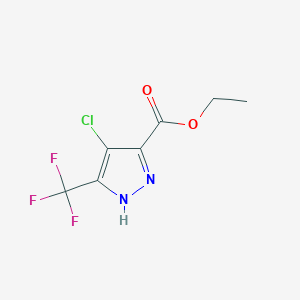

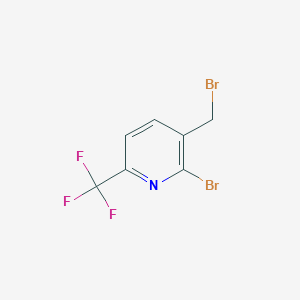

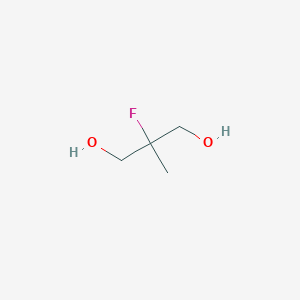


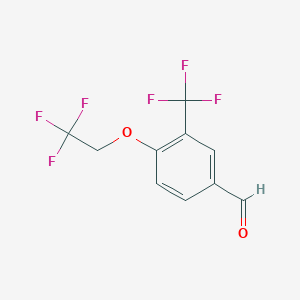
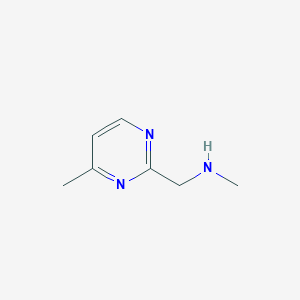
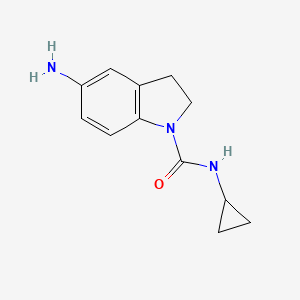
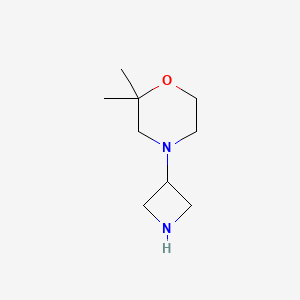
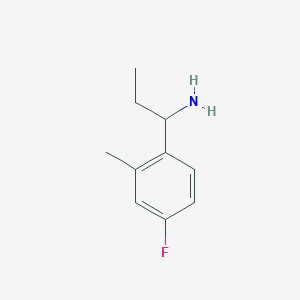
![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-](/img/structure/B1399786.png)
